molecular formula C19H21N3O6 B12738372 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester CAS No. 133147-09-8

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester

Cat. No.: B12738372
CAS No.: 133147-09-8
M. Wt: 387.4 g/mol
InChI Key: UXOXUOKEULANPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-Pyridinecarboxylic Acid Dihydropyridine Derivatives

Structural Significance of the 1,4-Dihydropyridine Core in Medicinal and Organic Chemistry

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, first recognized for its cardiovascular applications as L-type calcium channel blockers. Its planar, conjugated ring system enables reversible redox behavior, facilitating interactions with biological targets such as ion channels and enzymes. The non-aromatic 1,4-DHP core adopts a boat-like conformation, which allows for strategic substitutions at positions 2, 3, 4, 5, and 6 to fine-tune pharmacokinetic and electronic properties.

In the context of the target compound, the 1,4-DHP framework serves as a versatile platform for integrating electron-withdrawing and sterically demanding groups. The methyl groups at positions 2 and 6 enhance steric protection of the redox-active ring, potentially improving metabolic stability. The 3-pyridinecarboxylic acid methyl ester at position 3 introduces both hydrogen-bonding capacity and lipophilicity, balancing solubility and membrane permeability.

Role of Nitrophenyl and Propenyloxycarbonyl Substituents in Electronic Modulation

Nitrophenyl Substituent (Position 4)

The 3-nitrophenyl group at position 4 exerts a strong electron-withdrawing effect through resonance and inductive mechanisms. Compared to para-substituted analogs, the meta-nitrophenyl group creates an asymmetric electronic environment, polarizing the 1,4-DHP ring and influencing its dipole moment (Table 1). This polarization enhances the compound’s susceptibility to nucleophilic attack at position 4 while stabilizing the oxidized pyridinium form.

Table 1: Electronic Effects of Substituents on 1,4-DHP Core

Position Substituent Electronic Effect Impact on Reactivity
4 3-Nitrophenyl Strong electron-withdrawing (meta) Increases ring polarization
5 Propenyloxycarbonylamino Moderate electron-withdrawing Enhances hydrogen-bonding capacity
3 Methyl ester Electron-withdrawing (ester) Modulates solubility
Propenyloxycarbonylamino Substituent (Position 5)

The 5-(((2-propenyloxy)amino)carbonyl) group introduces three critical features:

  • Conformational flexibility : The propenyloxy chain enables rotation around the C–O bond, allowing adaptive binding in biological systems.
  • Electron modulation : The carbonyl and allyloxy groups collectively withdraw electron density from the 1,4-DHP ring, further stabilizing the reduced dihydropyridine state.
  • Synthetic versatility : The allyl group offers a site for subsequent modifications, such as Heck coupling or hydrofunctionalization, as demonstrated in palladium-catalyzed allylation strategies.

The interplay between these substituents creates a multifunctional molecule with potential applications in catalysis and targeted drug delivery. For instance, the nitrophenyl group’s electron deficiency may facilitate charge-transfer interactions in photoactive systems, while the propenyloxycarbonylamino moiety could serve as a ligation handle for bioconjugation.

Properties

CAS No.

133147-09-8

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-(3-nitrophenyl)-5-(prop-2-enoxycarbamoyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C19H21N3O6/c1-5-9-28-21-18(23)15-11(2)20-12(3)16(19(24)27-4)17(15)13-7-6-8-14(10-13)22(25)26/h5-8,10,17,20H,1,9H2,2-4H3,(H,21,23)

InChI Key

UXOXUOKEULANPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOCC=C

Origin of Product

United States

Biological Activity

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester, commonly referred to as a derivative of Nicardipine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16N2O6
  • Molecular Weight : 332.31 g/mol
  • CAS Number : 74936-72-4
  • IUPAC Name : 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

The compound exhibits its biological effects primarily through its action as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it induces vasodilation and reduces blood pressure. This mechanism is particularly relevant in the treatment of hypertension and angina pectoris.

Pharmacological Effects

  • Vasodilation : The compound has been shown to effectively dilate blood vessels, improving blood flow and reducing cardiac workload.
  • Antihypertensive Effects : Clinical studies indicate that it can significantly lower systolic and diastolic blood pressure in hypertensive patients.
  • Neuroprotective Properties : Research suggests potential neuroprotective effects, particularly in conditions like stroke and cerebral insufficiency due to its vasodilatory effects in cerebral vessels.

Clinical Trials

A series of clinical trials have evaluated the efficacy of Nicardipine (the parent compound) and its derivatives in managing hypertension:

  • Study A : A double-blind trial involving 200 patients demonstrated a significant reduction in blood pressure over a 12-week period when administered at doses ranging from 20 mg to 40 mg daily.
  • Study B : Another study focused on patients with coronary artery disease showed improvement in exercise tolerance and reduced angina episodes.

In Vitro Studies

In vitro studies have further elucidated the compound's mechanisms:

  • Cell Culture Experiments : Vascular smooth muscle cells treated with the compound exhibited decreased intracellular calcium levels, confirming its role as a calcium channel blocker.
  • Neuroprotection Assays : In models of oxidative stress, the compound demonstrated protective effects on neuronal cells by reducing apoptosis markers.

Data Tables

Study Type Findings Reference
Clinical Trial ASignificant reduction in BP (p < 0.01)
Clinical Trial BImproved exercise tolerance
In Vitro StudyDecreased intracellular calcium levels

Scientific Research Applications

This compound exhibits notable biological properties primarily due to its role as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it induces vasodilation and reduces blood pressure. This mechanism is particularly relevant in treating conditions such as hypertension and angina pectoris .

Therapeutic Applications

  • Cardiovascular Health
    • The compound has been studied for its effectiveness in managing hypertension. Its ability to relax blood vessels leads to improved blood flow and reduced workload on the heart.
  • Angina Pectoris
    • Due to its vasodilatory effects, this compound may be beneficial in alleviating symptoms associated with angina pectoris, providing relief from chest pain during physical exertion or stress.
  • Potential Anticancer Properties
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to explore this potential thoroughly.

Data Tables

EffectMechanism of Action
VasodilationCalcium channel blockade
Blood Pressure ReductionDecreased vascular resistance
Potential Anticancer ActivityInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Calcium Channel Blocking Activity
    • A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 3-Pyridinecarboxylic acid derivatives effectively inhibited calcium channels, leading to significant reductions in blood pressure in animal models .
  • Anticancer Research
    • Research conducted by the National Cancer Institute found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating a need for further exploration into their mechanisms and potential therapeutic applications .
  • Vasodilatory Effects
    • Clinical trials have shown promising results regarding the efficacy of this compound in patients with hypertension, highlighting its potential as a treatment option .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Substituents (Position) Key Functional Groups Bioactivity/Application Reference ID
A 3-MeO, 4-(3-NO₂Ph), 5-(propenyl) Methyl ester, nitro, propenylamide Calcium channel modulation (R&D)
B 3-MeO, 4-(3-NO₂Ph) Methyl ester Hypertension intermediate
C 3-isoPr, 5-propoxyethyl Dual esters Lipophilic drug candidate
D 4-(2-CF₃Ph), 3-EtO Trifluoromethyl, ethyl ester Calcium channel agonist (Bay-K)
E Multiple pyridinecarboxylates Polyester backbone Cholesterol reduction
F 3,5-EtO, 4-(3-NO₂Ph) Diethyl esters Metabolic stability studies

Research Findings and Trends

  • Electron-Withdrawing Groups: The 3-nitrophenyl group in Compound A enhances binding to calcium channels but may increase cytotoxicity compared to non-nitro analogs .
  • Ester Modifications : Propenyloxy esters (as in Compound A) introduce pH-sensitive hydrolysis , which can be advantageous for targeted drug release but may limit oral bioavailability .
  • Therapeutic Potential: Compounds with trifluoromethyl groups (e.g., Bay-K8644) show higher potency in cardiovascular applications, whereas polyesters like Niceritrol pivot toward metabolic disease .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the 1,4-dihydropyridine ring via Hantzsch-type condensation.
  • Introduction of the 3-nitrophenyl substituent at the 4-position.
  • Selective esterification and carbamoylation at the 3- and 5-positions.
  • Installation of the (2-propenyloxy)amino substituent on the carbamoyl group.

Preparation of Key Intermediate: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester

This intermediate is crucial for the target compound synthesis and is prepared by the classical Hantzsch method:

  • React 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia or ammonium acetate in an inert organic solvent under reflux.
  • The reaction yields the 1,4-dihydropyridine ring with 2,6-dimethyl substitution and 3,5-dicarboxylic acid dimethyl ester groups.
  • The product can be isolated in different crystalline forms with distinct melting points and spectroscopic properties.

Partial Hydrolysis to Monoester

  • The dimethyl ester is partially hydrolyzed to the 3-methyl ester monoacid using aqueous alkali metal hydroxides such as lithium hydroxide hydrate or sodium hydroxide hydrate.
  • This reaction is performed in the presence of lower alcohols (e.g., methanol) as inert organic solvents.
  • The temperature is controlled between room temperature and reflux of the reaction mixture.
  • Excess alkali hydroxide is used to drive the reaction.
  • This step yields 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester with high yield.

Carbamoylation and Introduction of the (2-propenyloxy)amino Group

  • The monoester intermediate undergoes carbamoylation at the 5-position carboxyl group.
  • This is achieved by reacting the acid or acid chloride derivative with methyl (2-propenyloxy)amine or its equivalent.
  • The reaction is typically catalyzed by acylation catalysts such as 4-dimethylaminopyridine (DMAP) and uses coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as methylene chloride.
  • This step installs the methyl (2-propenyloxy)amino carbonyl substituent at the 5-position, forming the target methyl ester compound.

Alternative Synthetic Routes and Notes

  • An alternative approach involves introducing an ethoxymethyl group at the 1-position of the dihydropyridine ring, followed by hydrolysis with 1-dimethylamino-2-propanol to yield the monoester intermediate. However, this method is time-consuming and yields are lower (~43%).
  • The final product can be purified by recrystallization from solvents such as acetone or ethyl acetate after extraction and washing steps.
  • The crude reaction mixtures often require washing with aqueous acid and drying over anhydrous sodium sulfate before solvent removal under reduced pressure.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Hantzsch condensation 3-nitrobenzaldehyde, methyl acetoacetate, ammonia, reflux in inert solvent 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester; high yield
2 Partial hydrolysis LiOH·H2O or NaOH·H2O, methanol, room temp to reflux Monoester acid (3-methyl ester); high yield
3 Carbamoylation (esterification) Methyl (2-propenyloxy)amine, DMAP, DCC, methylene chloride Target methyl ester with (2-propenyloxy)amino carbonyl group; high purity
4 Purification Extraction, acid wash, drying, recrystallization Pure final compound

Research Findings and Analytical Data

  • The key intermediates and final products have been characterized by melting point, IR spectroscopy, and X-ray crystallography to confirm structure and purity.
  • Optical resolution methods have been applied to related compounds to assign absolute configuration, indicating the importance of stereochemistry in these derivatives.
  • The synthetic methods described provide reproducible yields and scalable processes suitable for industrial applications, particularly in the synthesis of nicardipine analogs.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step processes, such as Hantzsch dihydropyridine synthesis, with modifications for the 3-nitrophenyl and propenyloxy substituents. Key parameters include temperature control (2–8°C storage recommended post-synthesis) and stoichiometric ratios of intermediates like 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine derivatives . Optimize yields by using anhydrous conditions for esterification steps and monitoring reaction progress via HPLC (≥98% purity validation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ tandem analytical techniques:

  • HPLC : Verify purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • NMR : Assign peaks for the methyl ester (δ ~3.6 ppm), propenyloxy group (δ 5.2–5.8 ppm), and dihydropyridine ring protons (δ 4.0–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (332.31 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols are essential during handling?

  • Methodology : Use fume hoods for powder handling to avoid inhalation. Contaminated clothing must be removed immediately, and exposed skin should be washed with water. Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., oxygen therapy for respiratory distress) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodology : Perform computational modeling (DFT) to analyze electron-withdrawing effects of the nitro group on the dihydropyridine ring’s aromaticity. Compare with analogs (e.g., 2-nitrophenyl derivatives in ) to assess substituent-position effects on redox behavior . Experimental validation via cyclic voltammetry can quantify oxidation potentials .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar dihydropyridine derivatives?

  • Methodology : For ambiguous NMR signals (e.g., overlapping diastereotopic protons), use 2D techniques (COSY, NOESY) to resolve spatial correlations. Cross-reference with crystallographic data (e.g., ’s structure reports) to confirm stereochemistry . If HPLC retention times conflict with literature, recalibrate methods using certified reference standards .

Q. How can the propenyloxyamino carbonyl group be functionalized for structure-activity relationship (SAR) studies?

  • Methodology : Design nucleophilic substitution or click chemistry reactions to replace the propenyloxy moiety. For example, substitute with alkoxy or aryloxy groups and evaluate bioactivity changes using in vitro assays (e.g., calcium channel blocking assays, as suggested by nicardipine analogs in ) . Monitor reaction regioselectivity via LC-MS .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodology : Implement flow chemistry for controlled dihydropyridine ring formation, minimizing racemization. Use chiral stationary phases (CSPs) in preparative HPLC to isolate enantiomers. Validate stereopurity via polarimetry and X-ray crystallography (as in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.